7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride
Description
Properties
IUPAC Name |
7-(difluoromethyl)-5-azaspiro[2.4]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N.ClH/c8-6(9)5-3-10-4-7(5)1-2-7;/h5-6,10H,1-4H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUDFNNVNABQHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCC2C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be carried out using various reagents and catalysts. For example, difluoromethylation of spirocyclic amines can be achieved using difluorocarbene reagents under specific conditions . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the spirocyclic structure or the difluoromethyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Scientific Research Applications
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride has several scientific research applications, including:
Biology: It serves as a probe in biological studies to investigate the role of difluoromethyl groups in biological systems.
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The spirocyclic structure contributes to the compound’s stability and bioavailability, enhancing its effectiveness in biological systems .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Fluorine vs. Difluoromethyl: The difluoromethyl group (‑CF₂H) in the target compound introduces moderate lipophilicity compared to the monofluoro analog. This balance supports membrane permeability while retaining metabolic resistance due to fluorine’s inductive effects .
- Piperidinyl Group : The piperidinyl substituent adds steric bulk and basicity, which may enhance aqueous solubility but limit penetration into hydrophobic binding pockets .
Biological Activity
7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride (CAS No. 2137834-11-6) is a novel compound with potential therapeutic applications, particularly in the field of neurology and pharmacology. This article explores its biological activity, focusing on its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C7H12ClF2N
- Molecular Weight : 183.63 g/mol
- CAS Number : 2137834-11-6
Synthesis
The synthesis of this compound involves several chemical reactions that typically include the introduction of difluoromethyl groups into spirocyclic frameworks. This compound can be synthesized through various methods, including nucleophilic substitution and cyclization reactions, which are detailed in various chemical literature sources .
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. A study conducted on related azaspiro compounds demonstrated significant activity in preventing seizures in animal models using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests .
The most active compound in that study had an effective dose (ED50) of 12.5 mg/kg, suggesting a promising profile for further development .
Neurotoxicity Assessment
Neurotoxicity is a critical factor in evaluating the safety of new anticonvulsants. The rotorod test was employed to assess neurotoxic effects, where compounds with lower neurotoxicity ratios are preferred. The protective index (PI), defined as the ratio of the median toxic dose (TD50) to ED50, provides insight into the therapeutic window of these compounds .
Case Studies
- Study on Anticonvulsants :
- Fluorinated Compounds :
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Formula | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|---|---|
| 7-(Difluoromethyl)-5-azaspiro[2.4]heptane HCl | 2137834-11-6 | C7H12ClF2N | 12.5 | 310 | 24.8 |
| Related Compound A | XXXXXX | C7H12ClF2N | XX | XX | XX |
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing 7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride?
- Methodological Answer : Retrosynthetic analysis guided by spirocyclic compound literature is critical. Prioritize stepwise ring closure followed by difluoromethylation, using palladium-catalyzed cross-coupling or nucleophilic fluorination. Reaction optimization should employ Design of Experiments (DOE) to assess variables like temperature, solvent polarity, and catalyst loading. Post-synthesis, validate purity via HPLC (e.g., Chromolith® columns for high resolution) and structural confirmation via H/F NMR and X-ray crystallography (if crystalline) .
Q. How can researchers confirm the hydrochloride salt formation in this compound?
- Methodological Answer : Use chloride ion-specific tests per pharmacopeial standards (e.g., silver nitrate precipitation). Complement with thermogravimetric analysis (TGA) to quantify loss of HCl upon heating. FT-IR spectroscopy can identify N–H stretching vibrations indicative of protonated amine groups. Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .
Q. What in vitro assays are suitable for initial bioactivity screening?
- Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic methods. For cellular studies, employ high-content screening (HCS) with live-cell imaging to assess membrane permeability and cytotoxicity (IC). Include positive controls (e.g., known spirocyclic inhibitors) and validate results via dose-response curves and statistical reproducibility tests (p < 0.05) .
Advanced Research Questions
Q. How should researchers design experiments to address contradictory bioactivity data across cell lines?
- Methodological Answer : Conduct comparative transcriptomic profiling of responsive vs. non-responsive cell lines to identify differential expression of target pathways. Use CRISPR-Cas9 knockouts to validate target engagement. Apply mixed-effects models to account for inter-cell-line variability (e.g., ANOVA with Tukey’s post hoc test). Reconcile contradictions by integrating pharmacokinetic parameters (e.g., efflux ratios via Caco-2 assays) .
Q. What strategies optimize the compound’s environmental fate studies for regulatory compliance?
- Methodological Answer : Follow OECD guidelines for abiotic degradation (hydrolysis, photolysis) under varying pH and UV conditions. Use LC-MS/MS to track degradation products. For biotic studies, employ soil microcosms with C-labeled compound to quantify mineralization rates. Model partitioning coefficients (log , ) to predict bioaccumulation and mobility. Cross-reference with INCHEMBIOL project protocols for ecological risk assessment .
Q. How can quantum mechanical (QM) calculations enhance mechanistic understanding of its spirocyclic reactivity?
- Methodological Answer : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G**) to map transition states during ring-opening/closure. Compare with experimental kinetic isotope effects (KIEs) to validate computational models. Use Natural Bond Orbital (NBO) analysis to quantify steric and electronic contributions to stability. Collaborate with crystallographers to refine X-ray-derived geometries .
Q. What frameworks reconcile discrepancies between in silico predictions and experimental binding affinities?
- Methodological Answer : Apply ensemble docking (e.g., AutoDock Vina with multiple protein conformations) to account for receptor flexibility. Validate with surface plasmon resonance (SPR) for real-time binding kinetics. Use machine learning (e.g., random forests) to weight descriptors like LogP, polar surface area, and hydrogen-bonding capacity. Recalibrate models using Bayesian inference to minimize prediction errors .
Methodological Notes
- Theoretical Alignment : Ground experimental design in spirocyclic amine pharmacology or organofluorine chemistry frameworks to justify hypothesis-driven workflows .
- Data Contradiction Protocol : Implement triangulation by combining orthogonal assays (e.g., SPR + ITC for binding) and meta-analyses of published analogs .
- Ethical Compliance : Adhere to Green Chemistry principles for solvent selection and waste management during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
